6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one
Overview
Description
6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-7-hydroxychromone with 4-methylthiazol-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form an alcohol.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-ethyl-7-oxo-3-(4-methylthiazol-2-yl)-4H-chromen-4-one.
Reduction: Formation of 6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, as a thrombin inhibitor, it binds to the active site of thrombin, preventing the enzyme from catalyzing the conversion of fibrinogen to fibrin, a crucial step in blood clot formation. This inhibition is facilitated by the compound’s ability to form stable interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one: Lacks the ethyl group at the 6-position.
6-Ethyl-7-hydroxy-4H-chromen-4-one: Lacks the thiazole ring.
6-Ethyl-7-hydroxy-3-(4-chlorothiazol-2-yl)-4H-chromen-4-one: Contains a chlorine atom instead of a methyl group on the thiazole ring.
Uniqueness
6-Ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one is unique due to the presence of both the ethyl group at the 6-position and the methylthiazolyl group at the 3-position. These structural features contribute to its distinct biological activities and make it a valuable compound for further research and development .
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-3-9-4-10-13(5-12(9)17)19-6-11(14(10)18)15-16-8(2)7-20-15/h4-7,17H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKJGMTXQIEDNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC(=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419816 | |
Record name | 6-ethyl-7-hydroxy-3-(4-methyl(1,3-thiazol-2-yl))chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
170466-84-9 | |
Record name | 6-ethyl-7-hydroxy-3-(4-methyl(1,3-thiazol-2-yl))chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.